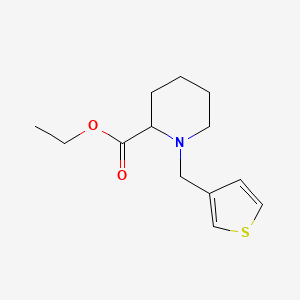
4-(3-iodobenzoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-iodobenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IDM is a derivative of morpholine and benzoyl chloride, and it has a unique chemical structure that makes it a promising candidate for drug development.
科学的研究の応用
4-(3-iodobenzoyl)-2,6-dimethylmorpholine has shown potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. This compound has also been shown to induce oxidative stress in cancer cells, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro, with no significant cytotoxic effects on normal cells. However, further studies are needed to determine the potential side effects of this compound in vivo. This compound has also been shown to have a short half-life, which may limit its effectiveness as a therapeutic agent.
実験室実験の利点と制限
One advantage of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for the development of anti-cancer drugs with fewer side effects. However, the short half-life of this compound may limit its effectiveness in vivo, and further studies are needed to determine its pharmacokinetic properties.
将来の方向性
There are several future directions for research on 4-(3-iodobenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the potential side effects of this compound in vivo, and to evaluate its effectiveness as a therapeutic agent in animal models of cancer.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. Its unique chemical structure and cytotoxic effects on cancer cells make it a promising candidate for the development of anti-cancer drugs. However, further studies are needed to determine its pharmacokinetic properties and potential side effects in vivo. The future directions for research on this compound include the development of analogs with improved pharmacokinetic properties, investigation of its mechanism of action, and evaluation of its effectiveness as a therapeutic agent in animal models of cancer.
合成法
4-(3-iodobenzoyl)-2,6-dimethylmorpholine can be synthesized through a multistep reaction process that involves the reaction of morpholine with benzoyl chloride, followed by the addition of iodine. The reaction yields this compound as a white solid, which can be purified through recrystallization. The synthesis method for this compound has been well-established, and the compound can be obtained in high yields with good purity.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-9-7-15(8-10(2)17-9)13(16)11-4-3-5-12(14)6-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICHHKKXAAKIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)


![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

